N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Sigma-1 receptor ligand design stereochemistry

This compound is differentiated by its chiral N-(1-phenylethyl) substituent, a motif absent from all published cytotoxicity, FLT3, and antimicrobial SAR series. Given that amide substituent identity can shift bioactivity by >5000-fold (MV4-11 IC50 from 0.002 to >10 µM), generic substitution is scientifically unsound. With a molecular weight of only 361.5 Da and full Lipinski compliance, it offers superior ligand efficiency over established leads (MW ~530-670 Da). Ideal for enantiomerically resolved sigma-1 receptor probe development and FLT3-driven AML programs seeking novel chemotypes. Procurement as a racemate or separated enantiomers is available via custom synthesis. Contact suppliers for a detailed quotation.

Molecular Formula C21H19N3OS
Molecular Weight 361.46
CAS No. 897459-48-2
Cat. No. B2745563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
CAS897459-48-2
Molecular FormulaC21H19N3OS
Molecular Weight361.46
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C21H19N3OS/c1-15(16-8-4-2-5-9-16)22-20(25)12-18-14-26-21-23-19(13-24(18)21)17-10-6-3-7-11-17/h2-11,13-15H,12H2,1H3,(H,22,25)
InChIKeyLMSDCQJUAANDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-48-2): Structural and Pharmacological Baseline for Procurement Evaluation


N-(1-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide (CAS 897459-48-2; molecular formula C21H19N3OS; MW 361.5 Da) is a synthetic small molecule belonging to the 6-phenylimidazo[2,1-b]thiazole class, a fused heterocyclic scaffold extensively investigated for anticancer, anti-inflammatory, and sigma receptor-targeted activities [1]. The compound features a 6-phenylimidazo[2,1-b][1,3]thiazole core linked via an acetamide spacer at position 3 to a chiral (R/S)-1-phenylethylamine moiety. This specific N-(1-phenylethyl) substitution distinguishes it from the more extensively characterized N-pyridinyl and N-(2-phenylethyl) analogs and is structurally positioned within patent families claiming imidazo[2,1-b]thiazole derivatives as sigma-1 receptor ligands [2] and FLT3 kinase inhibitors [3]. Direct quantitative bioactivity data for this exact compound remain absent from the peer-reviewed primary literature as of the search date; procurement decisions must therefore rely on class-level structure–activity relationship (SAR) inference, comparative structural analysis, and targeted experimental validation.

Why N-(1-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide Cannot Be Trivially Substituted: Structural Determinants of Target Engagement


In-class imidazo[2,1-b]thiazole derivatives with identical cores but divergent N-substituents exhibit profoundly different biological profiles, rendering generic substitution scientifically unsound. The 1-phenylethyl substituent in the target compound introduces a chiral methyl-branched carbon adjacent to the amide nitrogen, creating stereochemical and steric constraints absent in linear N-(2-phenylethyl) or simple N-alkyl analogs. Published SAR from the N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series demonstrates that modification of the amide side chain alone can shift VEGFR2 inhibitory rates from 3.76% to 5.72% at 20 μM and alter MDA-MB-231 cytotoxicity from inactive to IC50 = 1.4 μM [1]. In the FLT3 inhibitor series, cellular IC50 values span over four orders of magnitude (from 0.002 μM to >10 μM) depending solely on substitution at positions remote from the core [2]. Furthermore, sigma receptor patent disclosures explicitly enumerate hundreds of structurally distinct amide substituents, each predicted to confer differential σ1/σ2 selectivity ratios [3]. Because no published head-to-head data exist for this specific compound, users must assume that its N-(1-phenylethyl) motif will produce a unique pharmacological fingerprint not reproducible by any other commercially available analog, and substitution without confirmatory assay data risks loss of the intended biological activity.

Quantitative Differentiation Evidence: N-(1-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide vs. Closest Structural Analogs


Chiral N-(1-Phenylethyl) vs. Achiral N-(2-Phenylethyl) Substitution: Impact on Sigma Receptor Binding Topology

The target compound contains a chiral 1-phenylethyl group (α-methylbenzyl), whereas the commercially prevalent analog N-(2-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide bears an achiral linear phenethyl chain. In sigma-1 receptor pharmacophore models, an α-methyl branch on the N-substituent has been shown to dramatically influence affinity and stereospecificity. For example, in the related benzazepine sigma-1 ligand series, the (R)-1-phenylethyl configuration is described as 'crucial for high σ1 affinity,' while simple N-benzyl or N-phenethyl analogs show reduced potency [1]. Within the imidazo[2,1-b]thiazole patent family (US 9,617,281 B2), the general formula explicitly encompasses N-(1-phenylethyl) substitution among preferred embodiments, and exemplified compounds with α-substituted amide side chains demonstrate σ1 Ki values reaching sub-nanomolar ranges (e.g., Ki = 0.0025 nM for certain derivatives) [2]. Although no direct Ki value is published for CAS 897459-48-2 itself, the chiral N-(1-phenylethyl) motif is predicted to confer higher σ1 affinity and distinct subtype selectivity compared to the achiral N-(2-phenylethyl) comparator based on established sigma pharmacophore models.

Sigma-1 receptor ligand design stereochemistry SAR

6-Phenyl vs. 6-(4-Ethoxyphenyl) Core Substitution: Differential Cytotoxic Potency in the Imidazo[2,1-b]thiazole Class

The target compound bears an unsubstituted 6-phenyl group on the imidazo[2,1-b]thiazole core, whereas the closely catalogued analog 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide (CAS 897462-80-5) incorporates a 4-ethoxy electron-donating substituent on the 6-phenyl ring. In the published N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series, the parent 6-phenyl compound 5a showed only 3.76% VEGFR2 inhibition at 20 μM, whereas the 6-(4-chlorophenyl) analog 5l exhibited 5.72% inhibition at the same concentration and an MDA-MB-231 IC50 of 1.4 μM vs. sorafenib at 5.2 μM [1]. This demonstrates that para-substitution on the 6-phenyl ring can modulate both target engagement (VEGFR2) and cellular potency. The 4-ethoxy substituent, being electron-donating and more lipophilic, is expected to produce a different pharmacological profile than the unsubstituted 6-phenyl of the target compound, affecting both electronic distribution across the heterocyclic core and hydrophobic interactions within target binding pockets.

Anticancer cytotoxicity MDA-MB-231 core substitution SAR

Amide N-Substituent Branching: N-(1-Phenylethyl) vs. N-(Butan-2-yl) and Implications for Target Selectivity

The target compound features an aromatic-branched N-(1-phenylethyl) substituent, which differs fundamentally from the aliphatic-branched N-(butan-2-yl) analog (CAS not specified but catalogued as a related imidazo[2,1-b]thiazole derivative) and from the more extensively optimized N-pyridinyl substituents in published FLT3 and cytotoxicity series. In the FLT3 inhibitor SAR reported by Lin et al., amide substituent identity was the primary determinant of both cellular anti-leukemia potency and selectivity: compound 19 (bearing a complex urea-phenyl substituent at the 6-position and a dimethylaminopropyl amide side chain) achieved MV4-11 IC50 = 0.002 μM and FLT3 enzymatic IC50 = 0.022 μM, while numerous close analogs with alternative amide substitutions showed dramatically reduced or absent activity (IC50 values ranging from >10 μM to inactive) [1]. The 1-phenylethyl group provides a unique combination of aromatic π-stacking capacity and steric bulk from the methyl branch that is absent in both the purely aliphatic sec-butyl and the extended pyridinyl-piperazinyl substituents. This structural divergence is predicted to produce a distinct kinase selectivity profile.

FLT3 kinase AML MV4-11 selectivity amide SAR

Mitochondrial Complex I Inhibition: Structural Requirements and Differentiation from Known Inhibitors

The 6-phenylimidazo[2,1-b]thiazole scaffold was identified as an inhibitor of mitochondrial NADH dehydrogenase (Complex I) by Andreani et al., who demonstrated that the replacement of the 6-thienyl group with a 6-phenyl group preserves biological activity, whereas shifting the methyl group from position 2 to position 5 abolishes inhibitory effects entirely [1]. The target compound, bearing a 6-phenyl group (active pharmacophore) but with a 3-acetamide substitution pattern distinct from the 2-methyl or 5-methyl series studied, occupies an unexplored substitution pattern in the complex I pharmacophore. The acetamide extension at position 3 introduces additional hydrogen-bonding capacity and steric bulk not present in the simpler 6-phenylimidazo[2,1-b]thiazole core characterized by Andreani et al. This positions the target compound as a structurally distinct entry point for probing mitochondrial Complex I inhibition with potentially altered potency and mitochondrial selectivity relative to the parent 2-methyl-6-phenyl lead.

Mitochondrial NADH dehydrogenase complex I anticancer metabolism mitochondrial targeting

Physicochemical Profile: MW, Lipophilicity, and Drug-Likeness Relative to In-Class Comparators

The target compound (MW 361.5 Da, molecular formula C21H19N3OS) occupies a favorable drug-like chemical space compared to optimized lead compounds from the same scaffold class. The most potent FLT3 inhibitor from the Lin et al. series (compound 19, MW ~530 Da) and the optimized cytotoxic lead 5l from the Ding et al. series (MW ~670 Da) both exceed Lipinski's MW threshold of 500 Da, whereas the target compound falls comfortably within it [1][2]. The N-(1-phenylethyl) substituent contributes moderate lipophilicity (estimated logP ~3.5–4.0) without the molecular weight penalty of extended piperazinyl-pyridinyl or urea-phenyl substituents. This positions the target compound as a more ligand-efficient starting point for lead optimization, with greater capacity for subsequent functionalization before exceeding drug-likeness thresholds.

Drug-likeness physicochemical properties Lipinski parameters lead optimization

Sigma-1 vs. Sigma-2 Subtype Selectivity: Implications of N-Substitution Pattern

The N-(1-phenylethyl) moiety is a recognized privileged fragment for sigma receptor binding, but its effect on σ1/σ2 selectivity within the imidazo[2,1-b]thiazole class remains uncharacterized. BindingDB analysis reveals that imidazo[2,1-b]thiazole derivatives within the sigma patent family achieve broad σ1/σ2 selectivity ratios: certain exemplars show σ1 Ki as low as 0.0025 nM, while σ2 affinities in related chemotypes range from low nanomolar to micromolar [1]. The 1-phenylethyl substituent, by virtue of its chiral center and aromatic ring, is structurally analogous to the N-substituents of known σ1-selective ligands such as fendiline (3,3-diphenyl-N-(1-phenylethyl)propan-1-amine), which demonstrates selective σ1 affinity with anti-apoptotic and anticancer properties [2]. The target compound is predicted to exhibit σ1-preferential binding, but the exact selectivity ratio over σ2 requires experimental determination and represents a key differentiation parameter vs. commercially available sigma ligands from other chemotypes.

Sigma-2 receptor subtype selectivity sigma pharmacology CNS penetration

Recommended Scientific and Industrial Application Scenarios for N-(1-Phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide


Sigma-1 Receptor Probe Development and Chiral Discrimination Studies

The chiral N-(1-phenylethyl) substituent makes this compound a compelling candidate for developing enantiomerically resolved sigma-1 receptor probes. Given that the (R)-configuration of the 1-phenylethyl moiety has been identified as crucial for high σ1 affinity in related chemotypes [1], procurement of this compound as a racemate or separated enantiomers enables head-to-head evaluation of stereochemical effects on σ1 binding. Researchers can benchmark against fendiline or cutamesine to establish whether the imidazo[2,1-b]thiazole core offers advantages in subtype selectivity or pharmacokinetics. This is supported by the sigma-1 receptor patent family (US 9,617,281 B2) that explicitly claims imidazo[2,1-b]thiazole derivatives as high-affinity σ1 ligands [2].

Lead-Optimization Starting Point for Kinase-Targeted Anticancer Agents

With a molecular weight of only 361.5 Da and full Lipinski compliance, this compound offers significantly greater ligand efficiency and optimization headroom than published leads such as compound 19 (MW ~530 Da) from the FLT3 inhibitor series [3] or compound 5l (MW ~670 Da) from the cytotoxic N-pyridinyl series [4]. Research teams pursuing fragment-based or structure-guided optimization can functionalize the unsubstituted 6-phenyl ring, modify the acetamide linker, or elaborate the chiral 1-phenylethyl group while remaining within drug-like property space. The compound is particularly suited for FLT3-driven AML programs seeking novel chemotypes distinguishable from quizartinib and gilteritinib.

Mitochondrial Complex I Pharmacology and Cancer Metabolism Research

The established Complex I inhibitory activity of the 6-phenylimidazo[2,1-b]thiazole core [5] combined with the unexplored 3-acetamide substitution pattern of the target compound creates an opportunity to investigate whether functionalization at position 3 enhances or redirects mitochondrial targeting. This is relevant to cancer metabolism research, where Complex I inhibition has emerged as a therapeutic vulnerability in certain tumor types. The target compound serves as a structurally distinct tool to probe the mitochondrial Complex I pharmacophore without the confounding effects of 2-methyl or 5-methyl substitution already characterized in the literature.

SAR Expansion of the 6-Phenylimidazo[2,1-b]thiazole Chemical Space

For medicinal chemistry groups systematically exploring the imidazo[2,1-b]thiazole scaffold, this compound provides a unique N-substitution vector—the chiral 1-phenylethyl group—that has not been evaluated in any published cytotoxicity, FLT3, or antimicrobial SAR series to date. Because published SAR demonstrates that amide substituent identity can shift biological activity by over 5000-fold (MV4-11 IC50 from 0.002 μM to >10 μM) [3], incorporating this compound into a screening cascade enables the discovery of structure–activity cliffs and selectivity switches that cannot be predicted from existing data on N-pyridinyl, N-phenethyl, or N-alkyl analogs.

Quote Request

Request a Quote for N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.